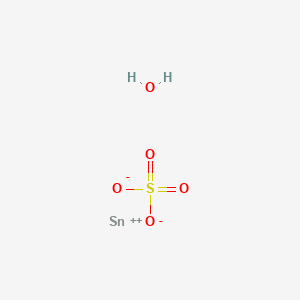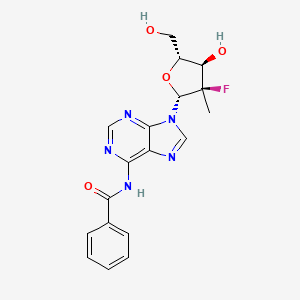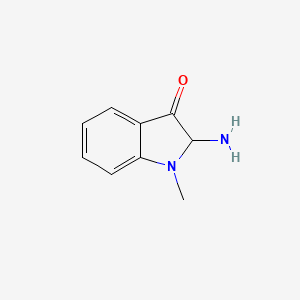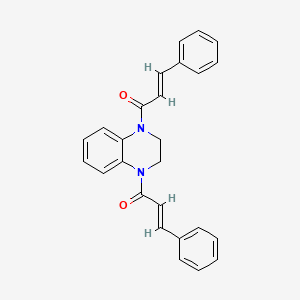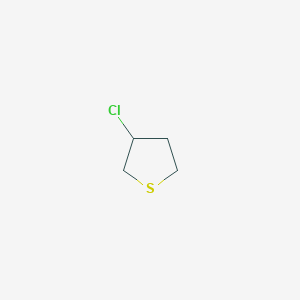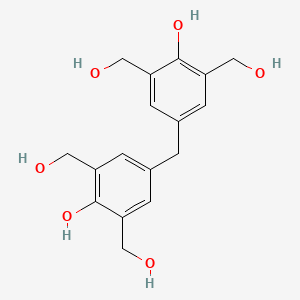
Bisisodiospyrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bisisodiospyrin can be synthesized through the oxidative coupling of diospyrin and isodiospyrin. The reaction typically involves the use of oxidizing agents such as potassium ferricyanide or ceric ammonium nitrate under controlled conditions . The reaction is carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the synthesis process can be scaled up by optimizing the reaction conditions and using industrial-grade reagents. The purification of the compound can be achieved through column chromatography or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Bisisodiospyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthoquinone core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinone derivatives with enhanced biological activity.
Reduction: Hydroquinone derivatives with potential antioxidant properties.
Substitution: Halogenated naphthoquinones with modified chemical properties.
Wissenschaftliche Forschungsanwendungen
Bisisodiospyrin has been extensively studied for its antibacterial properties. It has shown activity against a wide range of bacterial strains, including Bacillus subtilis and Mycobacterium chelonae
Chemistry: Used as a precursor for the synthesis of other naphthoquinone derivatives.
Biology: Studied for its role in inhibiting bacterial growth and biofilm formation.
Medicine: Potential therapeutic agent for treating bacterial infections.
Industry: Used in the development of antibacterial coatings and materials.
Wirkmechanismus
Bisisodiospyrin exerts its antibacterial effects by interfering with bacterial cell wall synthesis and disrupting cellular respiration . The compound targets bacterial enzymes involved in these processes, leading to cell death. The exact molecular pathways and targets are still under investigation, but it is believed that this compound interacts with key proteins and enzymes essential for bacterial survival.
Vergleich Mit ähnlichen Verbindungen
Diospyrin: Another naphthoquinone derivative with antibacterial properties.
Isodiospyrin: A racemic isomer of diospyrin with similar biological activity.
Plumbagin: A naphthoquinone with known antibacterial and anticancer properties.
Comparison: Bisisodiospyrin is unique due to its tetrameric structure, which enhances its antibacterial activity compared to its dimeric counterparts, diospyrin and isodiospyrin . Additionally, this compound has shown higher minimum inhibitory concentrations (MIC) values, indicating its potency against a broader range of bacterial strains .
Eigenschaften
CAS-Nummer |
30276-87-0 |
|---|---|
Molekularformel |
C44H26O12 |
Molekulargewicht |
746.7 g/mol |
IUPAC-Name |
8-hydroxy-2-[8-hydroxy-7-(4-hydroxy-2-methyl-5,8-dioxonaphthalen-1-yl)-6-methyl-1,4-dioxonaphthalen-2-yl]-7-(4-hydroxy-2-methyl-5,8-dioxonaphthalen-1-yl)-6-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C44H26O12/c1-15-9-21-27(49)13-19(41(53)35(21)43(55)33(15)31-17(3)11-29(51)37-23(45)5-7-25(47)39(31)37)20-14-28(50)22-10-16(2)34(44(56)36(22)42(20)54)32-18(4)12-30(52)38-24(46)6-8-26(48)40(32)38/h5-14,51-52,55-56H,1-4H3 |
InChI-Schlüssel |
HIBRRCAYIWFCBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=C1C3=C4C(=O)C=CC(=O)C4=C(C=C3C)O)O)C(=O)C(=CC2=O)C5=CC(=O)C6=C(C5=O)C(=C(C(=C6)C)C7=C8C(=O)C=CC(=O)C8=C(C=C7C)O)O |
melting_point |
320 °C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


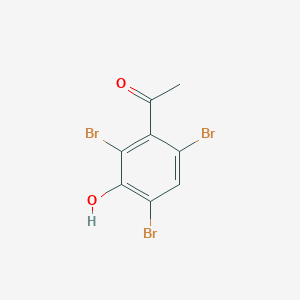
![1-(2,6-Dimethylimidazo[1,2-A]pyrazin-3-YL)ethanone](/img/structure/B13113934.png)
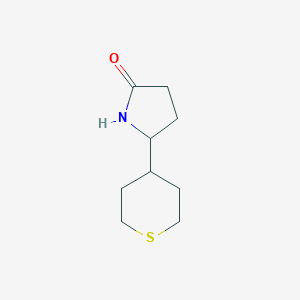
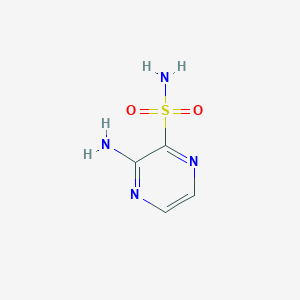
![6-Methyl-3-azabicyclo[4.1.0]hept-3-en-4-amine](/img/structure/B13113942.png)

